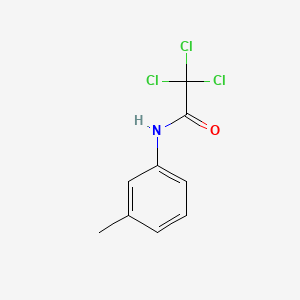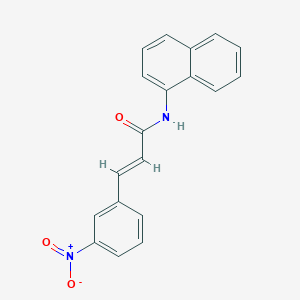
4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1,3,3-TETRAMETHYLBUTYL)PHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPENOATE is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound features a phenyl group substituted with a tetramethylbutyl group and a propenoate moiety with a chlorophenyl substitution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,3,3-TETRAMETHYLBUTYL)PHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPENOATE typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the phenyl ring or the propenoate moiety.
Reduction: Reduction reactions may target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL: Similar structure but lacks the propenoate moiety.
4-CHLOROPHENYLACETIC ACID: Contains the chlorophenyl group but differs in the rest of the structure.
PHENYLPROPANOATE: Shares the propenoate moiety but has different substituents.
Uniqueness
4-(1,1,3,3-TETRAMETHYLBUTYL)PHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPENOATE is unique due to its combination of a bulky tetramethylbutyl group and a chlorophenyl-substituted propenoate moiety. This unique structure imparts specific chemical and physical properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C23H27ClO2 |
|---|---|
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
[4-(2,4,4-trimethylpentan-2-yl)phenyl] (E)-3-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C23H27ClO2/c1-22(2,3)16-23(4,5)18-9-13-20(14-10-18)26-21(25)15-8-17-6-11-19(24)12-7-17/h6-15H,16H2,1-5H3/b15-8+ |
Clé InChI |
VZBQAVHBSQMXHX-OVCLIPMQSA-N |
SMILES isomérique |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC(=O)/C=C/C2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11691569.png)
![17-(2-Methoxy-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11691575.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11691578.png)

![(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11691581.png)


![(4E)-5-(4-nitrophenyl)-2-phenyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11691589.png)
![Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B11691593.png)
![Ethyl 4-[(4-chlorobenzylidene)amino]benzoate](/img/structure/B11691599.png)
![N-[4-(diethylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B11691617.png)
![Propyl 4-{[(2-chloro-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11691628.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B11691636.png)
![5-(4-tert-butylphenyl)-3-{[(3-chlorophenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11691639.png)
